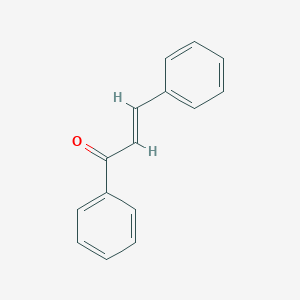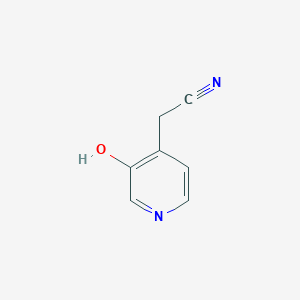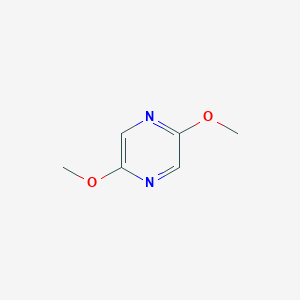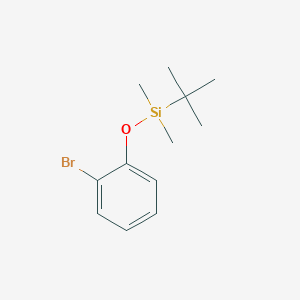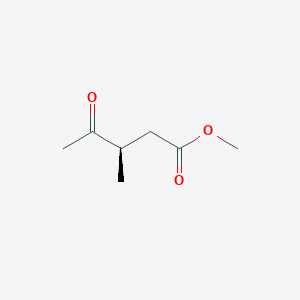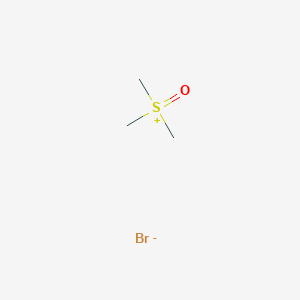
14-O-Palmitoylhydroxyrubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-O-Palmitoylhydroxyrubicin, also known as Palomid 529, is a small molecule drug that has been found to have potential therapeutic applications in various diseases. This drug is a derivative of rubicin, which is a natural product that has been used in chemotherapy. Palomid 529 has been found to have potent anti-inflammatory and anti-cancer effects, making it a promising candidate for further research and development.
Mecanismo De Acción
14-O-Palmitoylhydroxyrubicin 529 exerts its effects through multiple mechanisms. It has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This inhibition leads to the induction of cell death in cancer cells. 14-O-Palmitoylhydroxyrubicin 529 also inhibits the NF-kB pathway, which is involved in inflammation. This inhibition leads to a reduction in inflammation in inflammatory disorders. In neurodegenerative diseases, 14-O-Palmitoylhydroxyrubicin 529 has been found to activate the autophagy pathway, which helps to clear damaged proteins and organelles from neurons.
Biochemical and Physiological Effects
14-O-Palmitoylhydroxyrubicin 529 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, reduce inflammation, protect neurons from damage, and improve cognitive function. 14-O-Palmitoylhydroxyrubicin 529 has also been found to have antioxidant effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 14-O-Palmitoylhydroxyrubicin 529 is its potent anti-inflammatory and anti-cancer effects. This makes it a promising candidate for further research and development. However, one of the limitations of 14-O-Palmitoylhydroxyrubicin 529 is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for 14-O-Palmitoylhydroxyrubicin 529.
Direcciones Futuras
There are several future directions for research on 14-O-Palmitoylhydroxyrubicin 529. One area of interest is the development of 14-O-Palmitoylhydroxyrubicin 529 as a potential therapeutic for Alzheimer's disease. Another area of interest is the potential use of 14-O-Palmitoylhydroxyrubicin 529 in combination with other drugs for the treatment of cancer. Additionally, more research is needed to determine the optimal dosage and administration route for 14-O-Palmitoylhydroxyrubicin 529 in various diseases.
Métodos De Síntesis
The synthesis of 14-O-Palmitoylhydroxyrubicin 529 involves the conversion of rubicin to the palmitoylated form. This is achieved through a series of chemical reactions, including esterification and acylation. The final product is a white powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
14-O-Palmitoylhydroxyrubicin 529 has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, 14-O-Palmitoylhydroxyrubicin 529 has been shown to inhibit the growth of tumor cells and induce cell death. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory disorders, 14-O-Palmitoylhydroxyrubicin 529 has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In neurodegenerative diseases, 14-O-Palmitoylhydroxyrubicin 529 has been found to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Número CAS |
124622-11-3 |
|---|---|
Nombre del producto |
14-O-Palmitoylhydroxyrubicin |
Fórmula molecular |
C43H58O13 |
Peso molecular |
782.9 g/mol |
Nombre IUPAC |
[2-[(2S,4S)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] hexadecanoate |
InChI |
InChI=1S/C43H58O13/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-32(46)54-24-31(45)43(52)22-27-35(30(23-43)56-33-21-28(44)38(47)25(2)55-33)42(51)37-36(40(27)49)39(48)26-18-17-19-29(53-3)34(26)41(37)50/h17-19,25,28,30,33,38,44,47,49,51-52H,4-16,20-24H2,1-3H3/t25-,28-,30-,33+,38+,43-/m0/s1 |
Clave InChI |
RDEDPSBLVWCEFU-NWTUHTNFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)O)O |
Otros números CAS |
124622-11-3 |
Sinónimos |
14-O-palmitoylhydroxyrubicin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



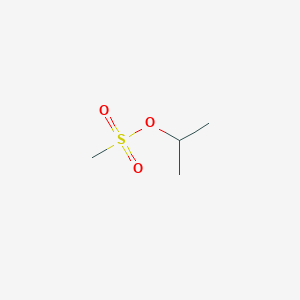
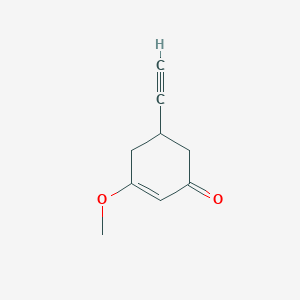
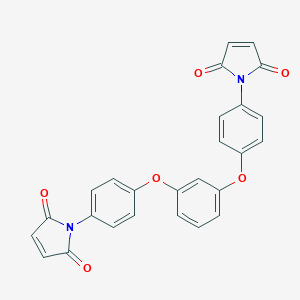
![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)



